N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
CAS No.:
Cat. No.: VC14595157
Molecular Formula: C16H13F2NO3
Molecular Weight: 305.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13F2NO3 |
|---|---|
| Molecular Weight | 305.28 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Standard InChI | InChI=1S/C16H13F2NO3/c17-11-2-3-13(12(18)9-11)19-16(20)8-10-1-4-14-15(7-10)22-6-5-21-14/h1-4,7,9H,5-6,8H2,(H,19,20) |
| Standard InChI Key | RTUZYSXIQPAXEX-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)CC(=O)NC3=C(C=C(C=C3)F)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b] dioxin-6-yl)acetamide consists of three primary structural components:
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A 2,3-dihydrobenzo[b][1,dioxin ring system, which provides a rigid, oxygenated heterocyclic framework.
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An acetamide linker () bridging the benzodioxin and fluorophenyl groups.
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A 2,4-difluorophenyl substituent, introducing electronic and steric modulation via fluorine atoms.
The IUPAC name, N-(2,4-difluorophenyl)-2-(2,3-dihydrobenzo[b] dioxin-6-yl)acetamide, reflects this arrangement. The fluorine atoms at positions 2 and 4 on the phenyl ring enhance lipophilicity and metabolic stability, common strategies in drug design.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 305.28 g/mol | |
| Calculated LogP (Lipophilicity) | ~2.8 (estimated) | – |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 4 (amide O, dioxin O atoms) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b] dioxin-6-yl)acetamide typically involves a multi-step sequence:
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Benzodioxin Precursor Preparation: 6-Amino-2,3-dihydrobenzo[b][1,dioxin is synthesized via cyclization of catechol derivatives with 1,2-dibromoethane under basic conditions.
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Acetic Acid Derivative Formation: Reaction of 2-(2,3-dihydrobenzo[b] dioxin-6-yl)acetic acid with thionyl chloride () yields the corresponding acid chloride.
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Amide Coupling: The acid chloride is reacted with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine) in aprotic solvents like tetrahydrofuran (THF) or dioxane.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Catechol, 1,2-dibromoethane, KCO, DMF, 80°C | 75% |
| 2 | 2-(2,3-Dihydrobenzo[b][1,dioxin-6-yl)acetic acid, SOCl, reflux | 90% |
| 3 | Acid chloride, 2,4-difluoroaniline, EtN, THF, rt | 65% |
Purification and Analysis
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS: [M+H] = 306.1).
Biological Activity and Mechanistic Insights
Hypothesized Targets
Though direct studies are lacking, structural analogs suggest potential interactions with:
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Cytochrome P450 Enzymes: Fluorinated aromatics often modulate CYP450 activity, impacting drug metabolism.
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Microbial Enzymes: Benzodioxin moieties in related compounds exhibit inhibition of bacterial dihydrofolate reductase (DHFR).
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Kinase Signaling: Acetamide derivatives frequently target ATP-binding pockets in kinases .
Future Research Directions
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In Vitro Screening: Prioritize assays against bacterial/fungal pathogens and cancer cell lines.
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ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity.
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Structural Optimization: Modify the acetamide linker or fluorine substitution patterns to enhance potency.
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